molecular formula C7H15N B14697425 N,N-Diethylprop-1-en-2-amine CAS No. 22752-61-0

N,N-Diethylprop-1-en-2-amine

Katalognummer: B14697425
CAS-Nummer: 22752-61-0
Molekulargewicht: 113.20 g/mol
InChI-Schlüssel: UKZSIFUVYBJAGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diethylprop-1-en-2-amine is an organic compound belonging to the class of amines. It is characterized by the presence of a nitrogen atom bonded to two ethyl groups and a prop-1-en-2-amine group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N,N-Diethylprop-1-en-2-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with alkyl halides. For instance, the reaction of diethylamine with propenyl chloride under controlled conditions can yield this compound. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Diethylprop-1-en-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding oxides and ketones.

    Reduction: Primary and secondary amines.

    Substitution: Alkyl-substituted amines.

Wissenschaftliche Forschungsanwendungen

N,N-Diethylprop-1-en-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including its role as a neurotransmitter analog.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of N,N-Diethylprop-1-en-2-amine involves its interaction with specific molecular targets. It is known to stimulate neurons to release or maintain high levels of catecholamines, including dopamine and norepinephrine. These neurotransmitters play a crucial role in regulating various physiological processes, including mood, appetite, and cognitive functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N-Diethylprop-1-en-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with neurotransmitter systems makes it a valuable compound for research in neuropharmacology and related fields .

Eigenschaften

CAS-Nummer

22752-61-0

Molekularformel

C7H15N

Molekulargewicht

113.20 g/mol

IUPAC-Name

N,N-diethylprop-1-en-2-amine

InChI

InChI=1S/C7H15N/c1-5-8(6-2)7(3)4/h3,5-6H2,1-2,4H3

InChI-Schlüssel

UKZSIFUVYBJAGX-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.